Product packaging for 5,5-Dimethyl-3-methylidenepyrrolidin-2-one(Cat. No.:CAS No. 73018-16-3)

5,5-Dimethyl-3-methylidenepyrrolidin-2-one

Cat. No.: B3033035
CAS No.: 73018-16-3
M. Wt: 125.17 g/mol
InChI Key: MWCXFAZRURQVTI-UHFFFAOYSA-N
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Description

Overview of Pyrrolidinone Core Structures

The pyrrolidinone ring is a five-membered lactam and represents the simplest γ-lactam. wikipedia.org This heterocyclic core is a ubiquitous scaffold found in a multitude of natural products and pharmacologically important molecules. wikipedia.org The interest in this saturated heterocycle for drug discovery is driven by its ability to create three-dimensional structures that can effectively explore pharmacophore space. wikipedia.org

The industrial synthesis of the parent compound, 2-pyrrolidinone (B116388), is primarily achieved by the reaction of γ-butyrolactone with ammonia (B1221849) at high temperatures and pressures over solid catalysts. wikipedia.org Alternative methods include the carbonylation of allylamine (B125299) or the hydrogenation of succinonitrile. wikipedia.org The pyrrolidinone ring itself exhibits characteristic amide chemistry. The nitrogen-bound hydrogen is weakly acidic and can be substituted, for instance, by reaction with alkyl halides in the presence of a base to yield N-alkyl pyrrolidinones. chemicalbook.com The carbonyl group can be reduced to form pyrrolidines, and the entire ring can be hydrolyzed under strong acidic or basic conditions to yield γ-aminobutyric acid. chemicalbook.com

Significance of the Methylidene Moiety in Organic Synthesis

The methylidene group refers to the =CH₂ fragment, where a carbon atom is connected to the rest of a molecule via a double bond. wikipedia.org When positioned adjacent to a carbonyl group, as in 5,5-Dimethyl-3-methylidenepyrrolidin-2-one, it forms an α,β-unsaturated system. This arrangement is of profound importance in organic synthesis due to the resultant electronic properties. The exocyclic double bond acts as a Michael acceptor, rendering the β-carbon electrophilic and susceptible to conjugate addition reactions by nucleophiles. beilstein-journals.org

This reactivity is harnessed in the design of bioactive molecules. For example, γ-methylene γ-lactams have been synthesized and investigated for their fungicidal properties. researchgate.net The reactivity of the exocyclic double bond is crucial to their biological activity. researchgate.net Furthermore, the α-methylene-γ-lactam framework has been explored as a "warhead" for targeted covalent inhibitors, where the electrophilic nature of the moiety allows it to form a stable bond with nucleophilic residues (like cysteine) in a target protein. The synthesis of such α,β-unsaturated lactams can be achieved through various modern organic chemistry methods, including palladium-catalyzed carbonylation reactions. acs.org

Historical Context of Methylidenepyrrolidinone Research

Research into pyrrolidine-based structures has a long history, with the discovery of the parent pyrrolidine (B122466) ring dating back to the early 20th century. ontosight.ai Early synthetic methods were often complex and produced low yields, but advancements throughout the century led to efficient and scalable processes, paving the way for their widespread use. ontosight.ai

The synthesis of substituted pyrrolidinones has been a subject of study for many decades. For example, a detailed procedure for preparing 1,5-dimethyl-2-pyrrolidone via the catalytic hydrogenation of levulinic acid and methylamine (B109427) was published in Organic Syntheses, a collection of vetted historical and modern synthetic methods. orgsyn.org Similarly, research on related dimethyl-substituted pyrrolidine derivatives, such as the spin-trapping agent 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), is based on synthetic schemes developed as early as 1959. nih.gov

The specific focus on synthesizing pyrrolidinones with an exocyclic methylidene group is a more modern pursuit within this lineage. The development of transition-metal-catalyzed reactions, such as those using palladium, provided powerful tools for the construction of α-methylene-γ-lactams, representing a significant advancement in the ability to create these valuable and reactive chemical motifs. acs.org This progression from the synthesis of the basic ring system to the targeted installation of complex functional groups illustrates the evolution of synthetic chemistry and the enduring importance of the pyrrolidinone scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B3033035 5,5-Dimethyl-3-methylidenepyrrolidin-2-one CAS No. 73018-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyl-3-methylidenepyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-5-4-7(2,3)8-6(5)9/h1,4H2,2-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCXFAZRURQVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C)C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565611
Record name 5,5-Dimethyl-3-methylidenepyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73018-16-3
Record name 5,5-Dimethyl-3-methylidenepyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5,5 Dimethyl 3 Methylidenepyrrolidin 2 One and Its Analogs

Strategies for Pyrrolidinone Ring Formation

The construction of the 2-pyrrolidinone (B116388) (or γ-lactam) ring is a cornerstone of the synthesis. This five-membered heterocyclic scaffold can be assembled through various cyclization strategies, starting from linear acyclic precursors. The choice of method often depends on the desired substitution pattern and stereochemical outcome.

Cyclization Reactions in the Construction of the 2-Pyrrolidinone Ring

Intramolecular cyclization is a common and effective method for forming the pyrrolidinone ring. mdpi.com One classical approach involves the reductive amination of γ-keto acids or their ester derivatives. For the synthesis of a 5,5-dimethyl substituted ring, a suitable precursor would be a derivative of levulinic acid (4-oxopentanoic acid).

Another powerful strategy is the intramolecular Michael addition. In this approach, an α,β-unsaturated ester or amide containing a suitably placed amine functionality can undergo cyclization to form the pyrrolidinone ring. Cascade reactions, which combine multiple bond-forming events in a single pot, offer an efficient route to complex lactams. For instance, a cascade reaction involving an aldol/Michael sequence on α,β-unsaturated ketones with ketoamides has been developed to construct bicyclic lactams, demonstrating the power of tandem cyclizations.

Furthermore, ring contraction methodologies provide an alternative route. For example, the reaction of N-substituted piperidines can be selectively tuned to yield pyrrolidin-2-ones through a domino process involving the in-situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate followed by subsequent transformations. nih.gov

Stereoselective Approaches to Pyrrolidinone Scaffolds

While 5,5-dimethyl-3-methylidenepyrrolidin-2-one itself is achiral, the synthesis of its analogs often requires precise control over stereochemistry. Stereoselective methods are crucial for accessing optically pure pyrrolidinone derivatives, which is vital for pharmacological applications. mdpi.com

One of the most utilized strategies is the 1,3-dipolar cycloaddition reaction between azomethine ylides and alkenes. ua.es This method can generate multiple stereocenters in a single step with high levels of control. The diastereoselectivity can be influenced by using a chiral dipole precursor or a chiral dipolarophile. ua.es For example, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, yields densely substituted pyrrolidines with excellent regio- and diastereoselectivities. acs.org

Asymmetric catalysis has also been employed to achieve enantioselective pyrrolidinone synthesis. Transaminases, for instance, can be used in biocatalytic cascades. The stereoselective amination of an ω-chloroketone can trigger a spontaneous intramolecular cyclization to afford chiral 2-substituted pyrrolidines with high enantiomeric excess.

Installation of the Methylidene Functionality

The introduction of the C3-methylidene group is a critical step that transforms the saturated lactam scaffold into an α,β-unsaturated system. This is typically achieved through olefination of a corresponding 3-oxo-pyrrolidin-2-one precursor.

Olefination Reactions for C3-Methylidene Group Formation

Carbonyl olefination reactions are fundamental transformations for creating carbon-carbon double bonds. For the synthesis of α-methylene-γ-lactams, the precursor is a γ-lactam bearing a ketone at the α-position (a 3-oxopyrrolidin-2-one). Various olefination protocols can be applied to this intermediate.

A general synthesis for the parent compound, 3-methylidenepyrrolidin-2-one, highlights a potential route. The synthesis starts from 2-pyrrolidinone, which is first N-protected with a Boc group. Deprotonation followed by alkylation with Eschenmoser's salt (N,N-dimethylmethylene iminium iodide) and subsequent elimination yields the N-Boc protected α-methylene-γ-lactam. rsc.org Deprotection then affords the final product. A similar strategy could be envisioned starting from 5,5-dimethyl-2-pyrrolidinone.

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable and widely used method for carbonyl olefination, offering significant advantages over the classical Wittig reaction. researchgate.netmdpi.com It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. The key reagent is a phosphonate (B1237965) ester, which is deprotonated by a base to form a nucleophilic carbanion that then attacks the carbonyl group of the 3-oxopyrrolidin-2-one precursor.

The primary advantages of the HWE reaction include the higher nucleophilicity of the phosphonate carbanion and the straightforward removal of the water-soluble phosphate (B84403) byproduct. nih.gov

The stereoselectivity of the HWE reaction is a key feature. Typically, the reaction strongly favors the formation of the (E)-alkene. nih.govresearchgate.net This selectivity is attributed to the thermodynamic stability of the intermediates leading to the trans-product. The reaction conditions, including the choice of base, solvent, and temperature, can influence the E/Z ratio.

Table 1: Factors Influencing Diastereoselectivity in the Horner-Wadsworth-Emmons Reaction
FactorEffect on (E)-SelectivityComment
Phosphonate ReagentBulky phosphonate esters can increase (E)-selectivity.Steric hindrance favors the formation of the less hindered (E)-alkene.
Base/CounterionLi+ > Na+ > K+. Lithium salts tend to give higher (E)-selectivity.The nature of the metal cation can influence the geometry of the intermediate oxaphosphetane.
TemperatureHigher temperatures generally increase (E)-selectivity.Allows for equilibration of intermediates to the thermodynamically favored trans-pathway.
Aldehyde/Ketone StructureIncreased steric bulk on the carbonyl component favors (E)-selectivity.Minimizes steric repulsion in the transition state.

For the synthesis of (Z)-alkenes, the Still-Gennari modification is employed. This variant uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) and specific base/solvent systems (e.g., KHMDS with 18-crown-6 (B118740) in THF) to accelerate the elimination step, favoring the kinetic (Z)-product. researchgate.net

While the HWE reaction is highly effective, other olefination methods can also be utilized to install the methylidene group on the 3-oxopyrrolidin-2-one core.

The Wittig reaction , the parent reaction of the HWE, uses a phosphonium (B103445) ylide. While classic, it can be challenging due to the often difficult removal of the triphenylphosphine (B44618) oxide byproduct and sometimes lower stereoselectivity compared to the HWE reaction.

The Julia-Kocienski olefination is another powerful alternative that involves the reaction of a sulfone-derived anion with a carbonyl compound. This method is known for its high (E)-selectivity and operational simplicity.

The Peterson olefination utilizes α-silyl carbanions. A key advantage of this method is that the stereochemical outcome can be controlled by the workup conditions. Acidic workup typically leads to one alkene isomer, while basic workup yields the other.

Finally, methylenation can be achieved using organometallic reagents such as the Tebbe reagent or Petasis reagent . These titanium-based reagents are particularly useful for converting sterically hindered ketones or enolizable ketones into the corresponding methylene (B1212753) compounds, where other methods might fail.

Table 2: Comparison of Selected Carbonyl Olefination Methods
ReactionKey ReagentTypical SelectivityKey AdvantageKey Disadvantage
Horner-Wadsworth-EmmonsPhosphonate EsterHigh (E)-selectivityEasy byproduct removalStill-Gennari modification needed for (Z)-olefins
WittigPhosphonium YlideVaries (often Z-selective with unstabilized ylides)Widely applicableTriphenylphosphine oxide byproduct can be difficult to remove
Julia-KocienskiHeteroaryl SulfoneHigh (E)-selectivityHigh stereoselectivity and reliabilityRequires multi-step preparation of sulfone reagent
Petersonα-Silyl CarbanionControllable (E/Z)Stereodivergent potential based on workupRequires stoichiometric use of strong base
Petasis/TebbeOrganotitanium ReagentNot applicable (Methylenation)Effective for hindered or enolizable ketonesReagents are air and moisture sensitive

Precursor Chemistry for Exocyclic Double Bonds

The introduction of an exocyclic methylene group at the C3 position of the pyrrolidinone ring is a critical step in the synthesis of this compound. Several strategies have been developed to achieve this, primarily revolving around the functionalization of the corresponding saturated lactam, 5,5-dimethylpyrrolidin-2-one (B1365610).

One common approach involves the alpha-selenation of the lactam followed by oxidative elimination. This method typically begins with the deprotonation of 5,5-dimethylpyrrolidin-2-one using a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. The enolate is then quenched with an electrophilic selenium reagent, like phenylselenyl chloride, to introduce a phenylselenyl group at the C3 position. Subsequent oxidation of the resulting selenoether with an oxidizing agent, for instance, hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of a selenoxide intermediate. This intermediate undergoes a syn-elimination reaction, even at low temperatures, to furnish the desired exocyclic double bond.

Another established method for the introduction of the methylidene group is the Mannich reaction. This reaction involves the condensation of the active methylene group of the pyrrolidinone with formaldehyde (B43269) and a secondary amine, typically in the presence of an acid catalyst, to form a Mannich base. Subsequent quaternization of the amine followed by a base-induced elimination results in the formation of the exocyclic double bond.

Functionalization of the Pyrrolidinone Nucleus

The pyrrolidinone core of this compound offers multiple sites for functionalization, allowing for the synthesis of a diverse range of analogs. Key modifications include the introduction of substituents at the C5 position, N-alkylation and N-acylation, and diversification through side-chain modifications.

Introduction of Methyl Substituents at C5

The gem-dimethyl group at the C5 position is a defining feature of the target molecule. The synthesis of the 5,5-dimethylpyrrolidin-2-one precursor is often achieved through methods that incorporate this structural element from the outset. One such method involves the reduction of methyl 4-methyl-4-nitrovalerate. This reaction is typically carried out using a reducing agent like sodium borohydride (B1222165) in the presence of a nickel chloride catalyst.

N-Alkylation and N-Acylation Strategies (e.g., N-acetylation from 3-methylene-5,5-dimethylpyrrolidine-2-one)

The nitrogen atom of the lactam is a common site for functionalization. N-alkylation can be achieved by treating 3-methylene-5,5-dimethylpyrrolidine-2-one with a strong base, such as sodium hydride, to deprotonate the amide, followed by the addition of an alkyl halide. This SN2 reaction introduces an alkyl group onto the nitrogen atom.

N-acylation, such as N-acetylation, can be accomplished by reacting the parent lactam with an acylating agent like acetic anhydride. This reaction is often catalyzed by a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), or can proceed under thermal conditions. The N-acetylated product is a valuable derivative for further synthetic manipulations.

ReactionReagents and ConditionsProduct
N-Alkylation1. NaH, THF, 0 °C to rt2. Alkyl halide (e.g., CH₃I)1-Alkyl-5,5-dimethyl-3-methylidenepyrrolidin-2-one
N-AcetylationAcetic anhydride, DMAP (cat.), CH₂Cl₂1-Acetyl-5,5-dimethyl-3-methylidenepyrrolidin-2-one

Diversification via Side Chain Modifications

The exocyclic double bond in this compound is a key handle for side-chain modifications. As an α,β-unsaturated lactam, it can participate in a variety of reactions, including conjugate additions and cycloadditions. For instance, Michael acceptors can react with nucleophiles at the exocyclic carbon, leading to the introduction of a wide range of functional groups.

Methodological Advancements in Synthesis

Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of functionalized pyrrolidinones.

Chemo- and Regioselective Synthetic Pathways

The development of chemo- and regioselective methods is crucial for the synthesis of complex molecules. In the context of this compound, its reactivity in (3+2) cycloaddition reactions has been a subject of study. For example, the reaction of this compound with nitrones has been investigated to understand the factors governing the chemo- and regioselectivity of the cycloaddition, leading to the formation of spiro-pyrrolidinone heterocyclic systems. These studies, often supported by computational methods like Density Functional Theory (DFT), provide valuable insights for predicting and controlling the outcomes of such reactions. The selective reaction at the exocyclic double bond in the presence of other potentially reactive sites is a hallmark of these advanced synthetic pathways.

Green Chemistry Principles in Pyrrolidinone Synthesis

The application of green chemistry principles to the synthesis of pyrrolidinone scaffolds, including this compound, focuses on reducing the environmental footprint of chemical manufacturing. This involves the use of environmentally benign solvents, minimizing waste, and employing catalytic reactions to improve atom economy.

Key green strategies applicable to pyrrolidinone synthesis include:

Use of Greener Solvents: Traditional syntheses often rely on volatile organic solvents. Green approaches advocate for the substitution of these with safer alternatives. For instance, the use of deep eutectic solvents (DES) has been explored as a green, novel route for related heterocyclic compounds. researchgate.net These solvents are often biodegradable, have low vapor pressure, and can be recycled, making the synthesis more cost-effective and environmentally friendly. researchgate.net

Multi-component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. This approach is inherently green as it reduces the number of synthetic steps, minimizes the generation of intermediate waste, and often requires less solvent and energy.

Catalyst-Free and Eco-Friendly Catalysis: The development of catalyst-free reaction conditions or the use of benign catalysts is a cornerstone of green synthesis. For some heterocyclic syntheses, reactions can be conducted in greener solvents like 2-MeTHF and CPME, which are considered more environmentally sustainable. mdpi.com

The adoption of these principles not only mitigates environmental damage but also aligns with the growing demand for sustainable chemical production in the pharmaceutical and chemical industries. researchgate.netmdpi.com

Industrial Synthesis Considerations for Pyrrolidinone Derivatives

The industrial-scale production of pyrrolidinone derivatives, such as analogs like 1,5-dimethyl-2-pyrrolidone, requires robust and efficient synthetic methods. A common industrial approach involves the catalytic hydrogenation of a mixture of levulinic acid and an appropriate amine. orgsyn.org This process is typically conducted in a high-pressure hydrogenation apparatus using a catalyst like Raney nickel. The reaction is carried out at elevated temperatures, for example, 140°C, and high pressures (1000–2000 lb) to drive the reaction to completion over several hours. orgsyn.org Such conditions, while effective, necessitate specialized industrial equipment capable of handling high pressures and temperatures safely.

Continuous Flow Reactor Applications in Production

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the industrial synthesis of pyrrolidinones. acs.orgacs.org Flow reactors offer significant advantages, including enhanced heat transfer, precise control over reaction parameters, improved safety when handling hazardous reagents, and seamless scalability from laboratory research to industrial production. acs.orgafricacommons.netchimienouvelle.be

The translation of electrochemical batch reactions to continuous flow electrochemical reactors has been successfully demonstrated for the synthesis of 2-pyrrolidinones. acs.org This approach offers faster reaction times and better mixing. acs.org The specific geometry of flow cells, characterized by a small interelectrode gap and a large electrode surface area-to-reactor volume ratio, significantly improves the productivity of electrosynthesis. acs.org

Key Advantages of Continuous Flow Reactors in Pyrrolidinone Synthesis:

FeatureBenefit
Enhanced Heat & Mass Transfer Allows for rapid heating and cooling, enabling precise temperature control and preventing runaway reactions. africacommons.netnih.gov
Improved Safety Small reaction volumes minimize the risk associated with hazardous reagents and unstable intermediates. africacommons.netnih.gov
Scalability Production can be easily scaled up by operating the reactor for longer durations or by numbering-up (running multiple reactors in parallel). chimienouvelle.be
High Reproducibility Precise control over parameters like temperature, pressure, and residence time ensures consistent product quality. africacommons.net
Process Automation Flow systems are readily automated, reducing manual labor and the potential for human error.

Optimization of Reaction Conditions for Yield and Efficiency

Optimizing reaction conditions is critical for maximizing the yield and efficiency of industrial synthesis. For the synthesis of N-alkyl-2-pyrrolidones in a continuous-flow microreactor, several parameters are systematically investigated to find the optimal settings.

Key parameters for optimization include:

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions. The optimal temperature must balance reaction speed with selectivity.

Residence Time: This is the time reactants spend in the reactor. It is controlled by the reactor volume and the flow rate. A sufficient residence time is needed for the reaction to go to completion.

Molar Ratio of Reactants: The ratio of the amine to the starting lactone (e.g., γ-butyrolactone) is crucial for maximizing conversion and minimizing unreacted starting materials.

Concentration: The concentration of the reactants can influence the reaction rate and product yield.

Catalyst: The presence and type of catalyst can dramatically affect the reaction. For example, boric acid (H₃BO₃) has been used as a catalyst in the synthesis of NMP and NEP. acs.org

A study on the synthesis of NMP and NEP in a continuous-flow microreactor from γ-butyrolactone (GBL) demonstrated that by optimizing these conditions, yields could be significantly improved. acs.org

Optimized Conditions for N-Alkyl-2-Pyrrolidone Synthesis in a Microreactor acs.org

CompoundTemperature (°C)Residence TimeMolar Ratio (Amine:GBL)Yield (%)
N-methyl-2-pyrrolidone (NMP) 275OptimizedOptimized94.7
N-ethyl-2-pyrrolidone (NEP) 275OptimizedOptimized93.9

This systematic optimization allows for the development of highly efficient and economically viable industrial processes for producing pyrrolidinone derivatives.

Reactivity and Mechanistic Investigations of 5,5 Dimethyl 3 Methylidenepyrrolidin 2 One

Reactivity of the Exocyclic Methylidene Group

The exocyclic methylidene group, being part of an α,β-unsaturated lactam system, is electron-deficient and serves as the primary site for various addition reactions. Its reactivity is influenced by the adjacent carbonyl group, which polarizes the double bond, making the β-carbon susceptible to nucleophilic attack and the double bond reactive towards electrophiles and cycloadditions.

Electrophilic Addition Reactions

The electron-rich double bond of the methylidene group can react with various electrophiles. While specific studies on 5,5-Dimethyl-3-methylidenepyrrolidin-2-one are not extensively documented, the general reactivity pattern of α,β-unsaturated systems suggests that it would readily undergo electrophilic addition. For instance, the addition of hydrohalic acids (HX) is expected to proceed via protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide ion. According to Markovnikov's rule, the proton would add to the less substituted carbon of the double bond.

Halogenation, involving the addition of halogens like bromine (Br₂) or chlorine (Cl₂), is another characteristic electrophilic addition reaction. This would likely proceed through a cyclic halonium ion intermediate, followed by backside attack by the halide ion to yield a dihalogenated product. The stereochemistry of such additions is typically anti.

Nucleophilic Addition Reactions

The polarized nature of the α,β-unsaturated system in this compound makes the exocyclic methylene (B1212753) carbon susceptible to nucleophilic attack in a conjugate or 1,4-addition fashion. This type of reaction, often referred to as a Michael addition, is a powerful tool for carbon-carbon bond formation.

A wide range of nucleophiles can participate in this reaction, including enolates, organocuprates (Gilman reagents), amines, and thiols. The reaction mechanism involves the addition of the nucleophile to the β-carbon of the methylidene group, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final addition product. The use of soft nucleophiles, such as organocuprates, generally favors 1,4-addition over direct 1,2-addition to the carbonyl group.

Nucleophile (Michael Donor)Product StructureReaction Type
Enolates (from malonic esters, etc.)3-(2,2-dicarboxyalkyl)-5,5-dimethylpyrrolidin-2-oneMichael Addition
Organocuprates (R₂CuLi)3-alkyl-5,5-dimethylpyrrolidin-2-oneConjugate Addition
Amines (R₂NH)3-(aminomethyl)-5,5-dimethylpyrrolidin-2-oneAza-Michael Addition
Thiols (RSH)3-(thiomethyl)-5,5-dimethylpyrrolidin-2-oneThia-Michael Addition

Cycloaddition Chemistry Involving the Methylidene Unit

The exocyclic double bond of this compound can act as a dipolarophile or a dienophile in cycloaddition reactions, leading to the formation of various heterocyclic and carbocyclic ring systems.

1,3-Dipolar Cycloadditions: This class of reactions is particularly useful for the synthesis of five-membered heterocyclic rings. The methylidene group can react with various 1,3-dipoles, such as nitrile oxides and azomethine ylides. For instance, the reaction with nitrile oxides, generated in situ, can lead to the formation of spirocyclic isoxazolines. Similarly, cycloaddition with azomethine ylides provides a direct route to spiro-pyrrolidine derivatives. These reactions are often highly regio- and stereoselective.

Recent studies on similar α-methylene lactams have demonstrated the utility of asymmetric 1,3-dipolar cycloadditions to construct chiral spirocyclic heterocycles with high enantioselectivity. nih.gov

1,3-DipoleResulting Spirocyclic Heterocycle
Nitrile Oxides (R-C≡N⁺-O⁻)Spiro-isoxazoline-pyrrolidinone
Azomethine Ylides (R₂C=N⁺(R)-C⁻R₂)Spiro-pyrrolidine-pyrrolidinone

Diels-Alder Reactions: As a dienophile, the methylidene group can react with conjugated dienes in a [4+2] cycloaddition to form six-membered rings. The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the adjacent lactam carbonyl group. These reactions typically proceed with high stereospecificity, where the stereochemistry of the dienophile is retained in the product. The reaction of this compound with a diene like cyclopentadiene (B3395910) would be expected to form a bicyclic adduct.

Redox Chemistry of the Pyrrolidinone Core

The pyrrolidinone core of this compound can undergo both selective oxidation and catalytic reduction, leading to a variety of functionalized derivatives.

Selective Oxidation Reactions and Resulting Products

The exocyclic double bond is a primary target for selective oxidation. Common oxidation reactions for alkenes can be applied to introduce new functional groups.

Epoxidation: The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other epoxidizing agents like hydrogen peroxide under basic conditions, would yield the corresponding spiro-epoxide. This epoxide is a valuable intermediate for further synthetic transformations, as the strained three-membered ring can be opened by various nucleophiles.

Dihydroxylation: The conversion of the methylidene group to a vicinal diol can be achieved through syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This reaction proceeds through a cyclic intermediate to give a cis-diol.

Oxidation ReagentResulting ProductFunctional Group Transformation
m-CPBA or H₂O₂/NaOHSpiro-oxirane-pyrrolidinoneC=CH₂ → Epoxide
OsO₄, NMO3-(1,2-dihydroxyethyl)-5,5-dimethylpyrrolidin-2-oneC=CH₂ → cis-Diol
KMnO₄ (cold, dilute)3-(1,2-dihydroxyethyl)-5,5-dimethylpyrrolidin-2-oneC=CH₂ → cis-Diol

Catalytic Reduction Pathways and Derivative Formation

The reduction of this compound can be directed towards either the exocyclic double bond or the lactam carbonyl group, depending on the choice of reducing agent and reaction conditions.

Reduction of the Exocyclic Double Bond: Catalytic hydrogenation is a common method for the selective reduction of the carbon-carbon double bond. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, the methylidene group is reduced to a methyl group, yielding 3,5,5-trimethylpyrrolidin-2-one.

Reduction of the Lactam Carbonyl: The carbonyl group of the lactam is generally less reactive towards reduction than the exocyclic double bond. However, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide functionality to an amine. This would result in the formation of 3-methylene-5,5-dimethylpyrrolidine. A complete reduction of both the double bond and the carbonyl group with a strong reducing agent would yield 3,5,5-trimethylpyrrolidine.

Reducing AgentPrimary ProductFunctional Group(s) Reduced
H₂, Pd/C3,5,5-Trimethylpyrrolidin-2-oneC=CH₂
LiAlH₄3-Methylene-5,5-dimethylpyrrolidineC=O
LiAlH₄ (excess, harsh conditions)3,5,5-TrimethylpyrrolidineC=CH₂ and C=O

Substitution and Rearrangement Reactions

The reactivity of this compound is largely dictated by the presence of the α,β-unsaturated lactam system. This arrangement of functional groups provides multiple reactive sites, with the exocyclic methylidene group being particularly susceptible to nucleophilic attack.

Nucleophilic Substitution at the Methylidene Position

Direct nucleophilic substitution at the vinylic carbon of the methylidene group is an uncommon reaction pathway. Instead, the reactivity at this position is dominated by nucleophilic conjugate addition, also known as Michael addition. In this type of reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. This process is facilitated by the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the carbon-carbon double bond and imparts a partial positive charge on the β-carbon.

While specific studies on this compound are limited, the general mechanism for nucleophilic conjugate addition to α,β-unsaturated lactams is well-established. The reaction proceeds through the formation of an enolate intermediate, which is subsequently protonated to yield the final product. A variety of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction.

A hypothetical reaction scheme for the conjugate addition of a generic nucleophile (Nu-H) to this compound is presented below:

Conjugate addition to this compound

Table 1: Examples of Nucleophiles in Conjugate Addition Reactions with α,β-Unsaturated Lactams

Nucleophile ClassSpecific ExampleExpected Product Type
AminesDiethylamineβ-Amino lactam
ThiolsThiophenolβ-Thioether lactam
CarbanionsDiethyl malonateAdduct with a new C-C bond

Ring Transformation and Rearrangement Processes (e.g., ring switching)

The pyrrolidinone ring, particularly when functionalized, can undergo various transformation and rearrangement reactions. While specific examples for this compound are not extensively documented, related α,β-unsaturated γ-lactam systems have been shown to participate in such processes.

One notable example is the diastereospecific oxidative rearrangement of substituted α,β-unsaturated γ-lactams to vicinally substituted 2-oxazolidinones using reagents like m-chloroperoxybenzoic acid (mCPBA) nih.gov. This transformation is proposed to proceed through a sequence of a Baeyer-Villiger oxidation, an epoxidation, and a concerted rearrangement. The presence of substituents on the lactam ring can be crucial for the success of this rearrangement nih.gov.

Another potential rearrangement, though not directly involving the α,β-unsaturated system, is the aza-Favorskii rearrangement. This has been observed in α-halo-γ-lactams, leading to a ring contraction to form azetidine (B1206935) derivatives under basic conditions nih.gov. Should the methylidene group of this compound be converted to a suitable leaving group at the α-position, this type of rearrangement could be envisioned.

Furthermore, skeletal rearrangements of lactams can be induced by transition metals. For instance, nickel(0) complexes have been shown to mediate a "carbonyl-to-nickel-exchange" in N-Boc protected lactams, leading to decarbonylation and the formation of a smaller ring nih.gov.

Table 2: Potential Rearrangement Pathways for γ-Lactam Systems

Rearrangement TypeStarting Material MoietyKey Reagent/ConditionProduct Ring SystemReference
Oxidative Rearrangementα,β-Unsaturated γ-lactammCPBA2-Oxazolidinone nih.gov
aza-Favorskii Rearrangementα-Halo-γ-lactamBaseAzetidine nih.gov
Skeletal MetalationN-Protected γ-lactamNi(0) complexRing-contracted amine nih.gov

Mechanistic Elucidation Studies

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic strategies.

Kinetic Analysis for Reaction Pathway Determination

In the context of cycloaddition reactions, a Density Functional Theory (DFT) study on the (3+2) cycloaddition of this compound with C,N-diarylnitrones and nitrile oxide derivatives indicated that the reaction proceeds through an asynchronous one-step mechanism. The study also found that the chemoselective addition across the olefinic bond is the most preferred pathway both kinetically and thermodynamically.

Investigation of Stereochemical Control and Selectivity

The stereochemical outcome of reactions involving this compound is of significant interest. In conjugate addition reactions, the approach of the nucleophile to the planar α,β-unsaturated system can lead to the formation of new stereocenters. The diastereoselectivity of such additions can be influenced by the presence of existing stereocenters in the nucleophile or by the use of chiral catalysts.

The aforementioned DFT study on the (3+2) cycloaddition of this compound revealed that the regio- and stereoselectivities are affected by the electronic and steric nature of the substituents on the reacting nitrones, but not significantly by substituents on the nitrile oxide derivatives. This highlights the subtle interplay of steric and electronic factors in dictating the stereochemical course of the reaction.

Spectroscopic Characterization and Structural Elucidation of 5,5 Dimethyl 3 Methylidenepyrrolidin 2 One and Derivatives

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For 5,5-Dimethyl-3-methylidenepyrrolidin-2-one, the molecular formula is established as C₇H₁₁NO. nih.gov HRMS analysis provides an exact mass measurement that corresponds to this formula, confirming the elemental composition. The theoretically calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element in the molecule, serves as a benchmark for experimental results. The high degree of agreement between the measured and calculated exact mass provides strong evidence for the compound's molecular formula.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₇H₁₁NO
Calculated Monoisotopic Mass125.084063974 Da

Data sourced from PubChem. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to these vibrations, and the resulting spectrum shows absorption bands that act as a "fingerprint" for the functional groups.

The structure of this compound contains several key functional groups that give rise to distinct absorption bands in the IR spectrum. These include the cyclic amide (γ-lactam), an exocyclic double bond (methylene group), and various C-H bonds. While a specific experimental spectrum for this exact compound is not detailed in the available literature, the expected characteristic absorption frequencies can be predicted based on data from similar structures. For example, the carbonyl (C=O) stretching vibration in five-membered lactam rings is a prominent feature. In related cathinone (B1664624) derivatives containing a pyrrolidine (B122466) ring, this C=O stretch appears around 1680 cm⁻¹. mdpi.com

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
N-H (Lactam)Stretch3200 - 3400
C-H (sp³ hybridized)Stretch2850 - 3000
C=O (γ-Lactam)Stretch1670 - 1750
C=C (Exocyclic Methylene)Stretch~1650
=C-H (sp² hybridized)Stretch3010 - 3095

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, it is possible to map the electron density and, consequently, the exact positions of atoms in the crystal lattice. This provides unambiguous information on bond lengths, bond angles, and stereochemistry.

This method is considered the gold standard for structural elucidation. For a molecule like this compound, a successful crystallographic analysis would confirm the planarity of the lactam and methylene (B1212753) groups, the conformation of the five-membered ring, and the specific bond distances and angles, validating the structure inferred from other spectroscopic methods.

However, obtaining a single crystal suitable for X-ray diffraction can be challenging. A review of the current scientific literature indicates that the specific crystal structure data for this compound has not been published. While crystal structures for related derivatives such as 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione have been reported, this data cannot be directly extrapolated to the title compound. nih.gov Therefore, while X-ray crystallography remains a powerful tool for definitive structural proof, specific crystallographic parameters for this compound are not available at this time.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) within a pure compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical values serves to validate the empirical formula of the compound, which can then be used in conjunction with molecular weight data (from mass spectrometry) to confirm the molecular formula.

For this compound, with the molecular formula C₇H₁₁NO, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u). This analysis is a standard method for the characterization of newly synthesized compounds. nih.gov

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (u)Number of AtomsTotal MassPercentage (%)
CarbonC12.011784.07767.16%
HydrogenH1.0081111.0888.86%
NitrogenN14.007114.00711.19%
OxygenO15.999115.99912.78%
Total 125.171 100.00%

Computational and Theoretical Chemistry Studies of 5,5 Dimethyl 3 Methylidenepyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular attributes, including geometry, energy, and electronic distribution.

Density Functional Theory (DFT) Applications for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods are used to investigate the electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. For 5,5-Dimethyl-3-methylidenepyrrolidin-2-one, DFT calculations, likely employing functionals such as B3LYP with a basis set like 6-31G*, would be instrumental in determining its optimized molecular geometry, bond lengths, and bond angles.

These calculations also yield crucial energetic information, such as the total electronic energy and the energies of molecular orbitals. Such data is vital for assessing the molecule's stability and predicting its behavior in chemical reactions. For instance, DFT has been successfully applied to study the electronic properties and reaction mechanisms of various substituted pyrrolidinones, providing insights into their reactivity and potential applications.

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the intricate details of reaction mechanisms involving this compound. A notable area of investigation has been its participation in (3+2) cycloaddition (32CA) reactions, which are crucial for synthesizing biologically active heterocyclic compounds. nih.gov

A comprehensive DFT study at the M06/6-311G(d,p) level of theory explored the chemo-, regio-, and stereoselectivities of the 32CA reaction between this compound and various C,N-diarylnitrones and nitrile oxide derivatives. nih.gov The findings from this research provide significant insights into the reaction's progression.

The reactions were determined to proceed through an asynchronous one-step mechanism. nih.govresearchgate.net This indicates that while the two new bonds are formed in a single transition state, the bond formation process is not perfectly simultaneous. The chemoselective addition of the C,N-diarylnitrones and nitrile oxide derivatives was found to occur at the olefinic bond of this compound, a pathway that is favored both kinetically and thermodynamically. nih.govresearchgate.net

Further analysis using global electron density transfer (GEDT) calculations revealed the low polar nature of these reactions. nih.govresearchgate.net The regioselectivity of the cycloaddition was rationalized by examining the local electrophilic and nucleophilic Parr functions of the reacting species. It was observed that the C,N-nitrones and nitrile oxide derivatives preferentially add across the atomic centers on this compound that exhibit the largest atomic spin densities. nih.govresearchgate.net

The electronic and steric properties of the substituents on the reacting partners were also found to play a role in the regio- and stereoselectivities of the cycloaddition reactions. nih.gov

Table 1: Summary of Theoretical Findings for the (3+2) Cycloaddition Reaction of this compound

FeatureFinding
Reaction Type (3+2) Cycloaddition
Computational Method DFT at M06/6-311G(d,p) level of theory
Reaction Mechanism Asynchronous one-step mechanism
Chemoselectivity Addition across the olefinic bond is kinetically and thermodynamically preferred
Polarity Low polar nature as indicated by Global Electron Density Transfer (GEDT)
Regioselectivity Addition occurs at atomic centers with the largest atomic spin densities
Influencing Factors Electronic and steric nature of substituents on the nitrone

Academic Research Applications of 5,5 Dimethyl 3 Methylidenepyrrolidin 2 One

Role as a Versatile Building Block in Complex Molecular Synthesis

While this specific compound lacks documented applications, molecules with the α,β-unsaturated lactam core are recognized as valuable building blocks in organic synthesis. The exocyclic double bond in conjunction with the lactam ring provides multiple reactive sites for various chemical transformations.

Precursor in Heterocyclic Scaffold Construction

There is no specific evidence in the scientific literature of 5,5-Dimethyl-3-methylidenepyrrolidin-2-one being used as a precursor for constructing other heterocyclic scaffolds. In principle, the conjugated system is susceptible to cycloaddition reactions or conjugate additions that could lead to more complex heterocyclic systems. However, no published studies demonstrate this application.

Intermediates for the Synthesis of Diverse Organic Molecules

As a commercially available compound listed as a "pharmaceutical intermediate," it is plausible that this compound serves as an intermediate in proprietary, industrial synthetic routes. longshinebiotech.com The pyrrolidinone core is a feature of various biologically active molecules. For instance, related pyrrolidinone structures are central to different classes of compounds. researchgate.net However, the specific pathways and the resulting diverse organic molecules synthesized from this particular starting material are not publicly disclosed.

Utilization in Drug Discovery Research

No peer-reviewed articles or patents link this compound directly to drug discovery campaigns. The general pyrrolidinone scaffold is of interest in medicinal chemistry, but this particular derivative is not mentioned as a starting point for creating screening libraries or as a lead compound.

Design and Synthesis of Chemically Diverse Scaffolds for Screening

There is no documented use of this compound for the design and synthesis of chemically diverse scaffolds for high-throughput screening. The process of creating molecular scaffolds for drug discovery is a well-established field, but this compound has not been identified as a key building block in such endeavors. mdpi.comnih.gov

Generation of Chemical Probes for Investigating Molecular Recognition Phenomena

The compound this compound has not been reported as a precursor for generating chemical probes. The synthesis of chemical probes is a specialized area of chemical biology aimed at creating tools to study biological processes, and while various heterocyclic cores are used, this specific molecule is not among them in the available literature.

Structure Reactivity and Structure Property Relationship Studies of 5,5 Dimethyl 3 Methylidenepyrrolidin 2 One Derivatives

Systematic Structural Modifications and their Influence on Chemical Reactivity

The reactivity of 5,5-dimethyl-3-methylidenepyrrolidin-2-one, an α,β-unsaturated lactam, is profoundly influenced by systematic modifications to its core structure. A key area of investigation has been its participation in (3+2) cycloaddition reactions, which are efficient methods for constructing biologically significant five-membered heterocyclic compounds.

A Density Functional Theory (DFT) study at the M06/6-311G(d,p) level of theory has provided significant insights into the chemoselectivity of the (3+2) cycloaddition reaction of this compound with C,N-diarylnitrones and nitrile oxide derivatives. The study indicates that the reaction proceeds via an asynchronous one-step mechanism. Notably, the chemoselective addition of the nitrones and nitrile oxides occurs across the exocyclic olefinic bond of the this compound, which is kinetically and thermodynamically the most favored pathway. researchgate.net

Experimental work on a closely related analog, 5,5-dimethyl-3-methylidenepyrrolidine-2-thione, corroborates the high reactivity of the exocyclic double bond. In reactions with C-aroyl- and C,N-diphenylnitrones, the cycloaddition occurs exclusively at the C=C double bond, leading to the formation of a single, regio- and stereoselective spirocycloadduct. uzh.ch This highlights the pronounced influence of the exocyclic methylene (B1212753) group on the compound's reactivity.

Stereochemical Impact of Substituents on Synthetic Transformations

The stereochemical outcome of reactions involving this compound is intricately linked to the nature of the substituents on the reacting partners. In the context of the (3+2) cycloaddition with C,N-diarylnitrones, both the electronic and steric characteristics of the substituents on the nitrone play a crucial role in determining the regio- and stereoselectivity of the reaction. researchgate.net

For instance, the reaction of 5,5-dimethyl-3-methylidenepyrrolidine-2-thione with C-phenyl-N-methylnitrone yields a mixture of diastereomeric spirocycloadducts, demonstrating that even subtle changes in the substituent (methyl vs. phenyl on the nitrogen) can impact the stereochemical course of the reaction. uzh.ch This underscores the delicate balance of steric and electronic interactions that govern the approach of the dipole to the dipolarophile, ultimately dictating the stereochemistry of the resulting heterocyclic framework.

Electronic and Steric Effects of Functional Groups on Compound Behavior

From an electronic standpoint, the α,β-unsaturated lactam system features a polarized exocyclic double bond due to the electron-withdrawing nature of the carbonyl group. This electronic characteristic makes the exocyclic methylene carbon susceptible to nucleophilic attack and a prime site for cycloaddition reactions. DFT studies have shown that the polar nature of these reactions, as indicated by the global electron density transfer (GEDT), can be low, suggesting a complex interplay of electronic factors. researchgate.net The electronic nature of substituents on the reacting partners, such as nitrones, further modulates the frontier molecular orbital interactions, thereby influencing the regioselectivity of the cycloaddition. researchgate.net

Table 1: Influence of Substituents on the (3+2) Cycloaddition of this compound Derivatives

Reactant 1 (Dipolarophile)Reactant 2 (1,3-Dipole)Substituent Effects on DipoleObserved SelectivityReference
This compoundC,N-DiarylnitronesElectronic and steric nature of aryl groupsAffects regio- and stereoselectivity researchgate.net
This compoundNitrile OxidesElectronic and steric nature of substituentsDoes not significantly affect regio- and stereoselectivity researchgate.net
5,5-Dimethyl-3-methylidenepyrrolidine-2-thioneC-Aroyl- and C,N-Diphenylnitrones-High regio- and stereoselectivity uzh.ch
5,5-Dimethyl-3-methylidenepyrrolidine-2-thioneC-Phenyl-N-methylnitrone-Mixture of diastereomers uzh.ch

Comparative Analysis with Structurally Related Pyrrolidinone Derivatives

The reactivity of this compound can be contextualized by comparing it with other structurally related α,β-unsaturated lactams and lactones. While direct comparative kinetic studies are limited, general reactivity trends can be inferred.

Cyclic enones and α,β-unsaturated lactones exhibit different reactivity trends upon cyclization compared to their acyclic counterparts. nih.gov While cyclization tends to slightly decrease the reactivity of enones, α,β-unsaturated lactones are significantly more reactive as Michael acceptors than their open-chain ester analogs. nih.gov This suggests that the rigid, cyclic structure of this compound likely enhances its reactivity in Michael addition type reactions compared to a similar acyclic amide.

Furthermore, a study on phosphine-catalyzed Michael additions to α-methylene-γ-butyrolactones revealed a significant rate acceleration compared to related open-chain esters. researchgate.net This enhanced reactivity was attributed to the rigid s-cis geometry of the 1-oxa-1,3-butadiene moiety. In contrast, the nitrogen analog, α-methylene-γ-butyrolactam, did not exhibit this reaction acceleration, indicating that the nature of the heteroatom in the ring (oxygen vs. nitrogen) plays a crucial role in the electronic and conformational factors that govern reactivity. researchgate.net This suggests that while this compound is a reactive Michael acceptor, its reactivity profile is distinct from its lactone analogs.

The reaction of 5,5-dimethyl-3-methylidenepyrrolidine-2-thione with nitrile oxides provides another point of comparison. In this case, the cycloaddition occurs at both the exocyclic C=C and the C=S double bonds, followed by a cycloreversion, ultimately leading to the formation of spiro-lactams. uzh.ch This dual reactivity highlights the influence of the thione group compared to the oxo-analog, demonstrating how a single atom change can significantly alter the reaction pathway.

Q & A

Q. What engineering controls are critical for handling this compound in laboratory experiments?

  • Methodology : Use fume hoods with face velocity ≥0.5 m/s (per EN 14175). Implement local exhaust ventilation (LEV) for powder handling. Pair with PPE: nitrile gloves (ASTM D6978), safety goggles (ANSI Z87.1), and lab coats. Store in flammables cabinets away from oxidizers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.